molecular formula C15H13N5OS B5539944 2-[(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(PYRIDIN-2-YL)ACETAMIDE

2-[(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)SULFANYL]-N-(PYRIDIN-2-YL)ACETAMIDE

Cat. No.: B5539944
M. Wt: 311.4 g/mol
InChI Key: JIRXQMGVOXNBFW-UHFFFAOYSA-N
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Description

2-[(3-Phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(pyridin-2-yl)acetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. . The presence of both triazole and pyridine moieties in the structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(pyridin-2-yl)acetamide typically involves the reaction of 3-phenyl-1H-1,2,4-triazole-5-thiol with 2-chloro-N-(pyridin-2-yl)acetamide under basic conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another 1,2,4-triazole derivative used as an antifungal agent.

    Anastrozole: A triazole-based drug used in the treatment of breast cancer.

    Voriconazole: A triazole antifungal medication.

Uniqueness

2-[(3-Phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(pyridin-2-yl)acetamide is unique due to its combined triazole and pyridine moieties, which contribute to its distinct chemical and biological properties. This combination enhances its ability to interact with various molecular targets, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c21-13(17-12-8-4-5-9-16-12)10-22-15-18-14(19-20-15)11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRXQMGVOXNBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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